molecular formula C9H6BrClFN3 B2891804 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole CAS No. 1342515-21-2

4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole

Cat. No.: B2891804
CAS No.: 1342515-21-2
M. Wt: 290.52
InChI Key: QDCHWWRAUIIXDW-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole is a chemical compound characterized by its bromo, fluoro, and chloro substituents on a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole typically involves the following steps:

  • Bromination and Fluorination: Starting with a suitable phenyl compound, bromination and fluorination reactions are performed to introduce the bromo and fluoro groups at the appropriate positions on the benzene ring.

  • Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction, often involving hydrazine and a suitable carboxylic acid derivative.

  • Chlorination and Methylation: Finally, chlorination and methylation steps are carried out to introduce the chloro and methyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert certain functional groups to more reduced forms.

  • Substitution: Substitution reactions can replace one of the substituents on the benzene ring or the triazole ring with another group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The bromo, fluoro, and chloro substituents can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved would depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobiphenyl: This compound shares the bromo and fluoro substituents but lacks the triazole ring.

  • 3-Chloro-5-methyl-4H-1,2,4-triazole: This compound has the triazole ring and methyl group but lacks the bromo and fluoro substituents.

Uniqueness: The uniqueness of 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole lies in its combination of substituents on the triazole ring, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

4-(4-Bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole (CAS No. 1342515-21-2) is a compound belonging to the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrClFN3C_9H_6BrClFN_3 with a molecular weight of 290.52 g/mol. Its structure includes a triazole ring that is known for contributing to various biological activities through modifications at different positions.

1. Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. In a study evaluating similar compounds, it was shown that certain derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a44%50%
3c60%55%
Control0%0%

The strongest effects were observed with compounds similar to our target compound, indicating that modifications can enhance anti-inflammatory activity.

2. Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively studied. For instance, compounds structurally related to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria . The presence of halogen substituents such as bromine and fluorine is believed to enhance this activity by increasing the lipophilicity and binding affinity to microbial targets.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus32 µg/mL
Triazole BEscherichia coli64 µg/mL
Target CompoundPseudomonas aeruginosaNot yet tested

3. Antiproliferative Activity

The antiproliferative effects of triazole derivatives have shown promise in cancer research. A study indicated that certain modifications in the triazole structure could lead to enhanced cytotoxicity against various cancer cell lines . The target compound's structural features may contribute to its ability to inhibit cell proliferation.

Table 3: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15.3
HeLa (Cervical)20.8
A549 (Lung)Not yet tested

Case Studies

A recent study synthesized several new derivatives of the triazole class and evaluated their biological activities in vitro. Among these compounds, those with specific substitutions showed significantly reduced cytokine production and enhanced antibacterial effects compared to standard drugs like ibuprofen . This suggests that targeted modifications can lead to compounds with superior therapeutic profiles.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClFN3/c1-5-13-14-9(11)15(5)8-3-2-6(10)4-7(8)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCHWWRAUIIXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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